Bienvenue dans la boutique en ligne BenchChem!

SR 49059

Receptor Pharmacology Binding Affinity Species Selectivity

SR 49059 is the prototypical V1a-selective antagonist for studies requiring clean V1a pathway interrogation. Unlike OPC-21268 (virtually inactive on human receptors, Ki ~140 µM), SR 49059 exhibits high human affinity (Ki 1.1–6.3 nM) and potent oral activity. Validated applications: inhibition of human platelet aggregation (IC₅₀ 3.7 nM), competitive antagonism in isolated human arteries (pA₂ 9.42), and dose-dependent inhibition of vasopressin-induced uterine contractions. The tritiated form, [³H]-SR 49059, enables quantitative V1a autoradiography with low non-specific binding. For reproducible, translatable V1a research, accept no substitute.

Molecular Formula C28H27Cl2N3O7S
Molecular Weight 620.5 g/mol
CAS No. 150375-75-0
Cat. No. B1679262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR 49059
CAS150375-75-0
Synonyms1-(5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl)pyrrolidine-2-carboxamide
2-Pyrrolidinecarboxamide, 1-((5-chloro-3-(2-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)-2,3-dihydro-3-hydroxy-1H-indol-2-yl)carbonyl)-, (2R-(2alpha(S*),3beta))-
relcovaptan
SR 49059
SR-49059
Molecular FormulaC28H27Cl2N3O7S
Molecular Weight620.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2C(C(C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCCC5C(=O)N)OC
InChIInChI=1S/C28H27Cl2N3O7S/c1-39-23-12-10-17(15-24(23)40-2)41(37,38)33-21-11-9-16(29)14-19(21)28(36,18-6-3-4-7-20(18)30)25(33)27(35)32-13-5-8-22(32)26(31)34/h3-4,6-7,9-12,14-15,22,25,36H,5,8,13H2,1-2H3,(H2,31,34)/t22-,25-,28+/m0/s1
InChIKeyCEBYCSRFKCEUSW-NAYZPBBASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SR 49059 (Relcovaptan) Procurement Guide: Baseline Identity and Core Specifications


SR 49059 (CAS: 150375-75-0, also known as Relcovaptan) is a non-peptide, orally active antagonist of the vasopressin V1a receptor. It is a synthetic compound with molecular weight 620.5 and a purity standard of ≥98% (HPLC) . This compound serves as the prototypical V1a-selective antagonist and is a critical tool for investigating V1a-mediated pathophysiology, as well as a foundational scaffold from which subsequent V2-selective antagonists were derived [1].

Why SR 49059 Cannot Be Replaced by Generic V1a or Pan-Vasopressin Antagonists


Substituting SR 49059 with another vasopressin receptor antagonist is not scientifically valid due to profound differences in species-specific affinity, receptor subtype selectivity, and oral activity. The early V1a antagonist OPC-21268 is virtually inactive on human receptors (Ki ~140 µM vs. 1.1-6.3 nM for SR 49059) and fails to antagonize functional responses in human tissues [1]. Similarly, clinical V2-selective antagonists (e.g., Tolvaptan, Lixivaptan) or mixed V1a/V2 antagonists (e.g., Conivaptan) engage a different receptor subtype, rendering them unsuitable for experiments requiring specific V1a pathway interrogation [2]. Using an inappropriate analog introduces major experimental noise, species-dependent artifacts, and off-target pharmacology that invalidates conclusions about V1a biology.

SR 49059 Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Human V1a Receptor Affinity: 3-4 Orders of Magnitude Greater Potency Than OPC-21268

SR 49059 binds human V1a receptors with sub-nanomolar affinity, a critical differentiation from the earlier non-peptide V1a antagonist OPC-21268, which is essentially inactive on human receptors. This makes SR 49059 the necessary choice for any human-based or translational study of V1a biology. [1]

Receptor Pharmacology Binding Affinity Species Selectivity

Functional Antagonism in Human Tissues: Potent Platelet Aggregation Inhibition vs. OPC-21268 Inactivity

In a direct functional comparison, SR 49059 potently inhibited arginine vasopressin (AVP)-induced human platelet aggregation (a pure V1a-mediated response). The comparator OPC-21268 showed no inhibitory activity at concentrations up to 20 µM, underscoring SR 49059's unique suitability for functional studies in human-derived systems. [1]

Functional Assay Human Platelets Ex Vivo Pharmacology

Receptor Subtype Selectivity: >100-Fold V1a Selectivity Over V2 and Oxytocin Receptors

SR 49059 exhibits high selectivity for the V1a receptor over related vasopressin and oxytocin receptor subtypes. This contrasts with agents like Conivaptan (a mixed V1a/V2 antagonist) or Atosiban (a mixed V1a/oxytocin antagonist), enabling clean interrogation of V1a-specific signaling without confounding contributions from other AVP or oxytocin pathways. [1][2]

Selectivity Profiling Off-Target Risk Receptor Subtype

Vascular Functional Antagonism: Competitive Inhibition in Isolated Artery (pA₂ = 9.42)

SR 49059 acts as a potent, competitive antagonist of AVP-induced vasoconstriction, a hallmark V1a-mediated response. The high pA₂ value reflects its strong receptor interaction in intact vascular tissue. While OPC-21268 also antagonizes this response in rat tissue, its lack of human V1a affinity makes SR 49059 the only viable non-peptide tool for translational vascular studies. [1]

Vascular Pharmacology Functional Antagonism Tissue Bioassay

Human Pharmacokinetics: Clinically Validated Oral Bioavailability and Sustained Target Engagement

SR 49059 is not only a potent in vitro tool but also an orally active compound with established human pharmacokinetics. This differentiates it from peptide V1a antagonists (e.g., d(CH₂)₅[Tyr(Me)²]AVP) which lack oral bioavailability, and from OPC-21268 which shows poor human receptor engagement. SR 49059 achieves sustained plasma levels sufficient for ex vivo target engagement. [1]

Pharmacokinetics Oral Bioavailability Clinical Pharmacology

In Vivo Target Engagement: Dose-Dependent Inhibition of Uterine Contractions in Women

In a placebo-controlled clinical study, SR 49059 produced a clear dose-dependent inhibition of vasopressin-induced uterine contractions. This provides direct evidence of in vivo V1a antagonism in a human organ system, a level of validation not available for OPC-21268 and not relevant for V2-selective antagonists. [1]

In Vivo Pharmacology Uterine Biology Clinical Biomarker

Validated Research Applications for SR 49059 Based on Comparative Evidence


Translational Vascular Biology: Studying V1a-Mediated Vasoconstriction and Hypertension

SR 49059 is the preferred tool for isolating V1a contributions to vascular tone. Its competitive antagonism in isolated arteries (pA₂ = 9.42) [1] and oral activity in vivo make it suitable for studies ranging from ex vivo myography in human vessels to chronic hypertension models in rodents. Its high human V1a affinity ensures that findings are translatable, unlike the rat-selective OPC-21268.

Human Platelet Pharmacology: Ex Vivo Biomarker Development and Target Engagement Studies

The potent and selective inhibition of human platelet aggregation by SR 49059 (IC₅₀ = 3.7 nM) provides a clean, quantitative ex vivo biomarker of V1a antagonism. This application is validated by human pharmacokinetic studies showing dose-dependent inhibition of platelet aggregation after oral dosing, with an ex vivo IC₅₀ of 2.1 nM [2]. This is not achievable with OPC-21268, which is inactive in human platelets [1].

Reproductive Pharmacology: Preterm Labor and Dysmenorrhea Models

SR 49059's ability to dose-dependently inhibit vasopressin-induced (but not oxytocin-induced) uterine contractions in women [3] positions it as the critical reference compound for V1a research in reproductive tissues. Its efficacy in reducing menstrual pain in a clinical dysmenorrhea trial (300 mg dose) [4] further supports its use as a positive control in preclinical models of uterine hypercontractility.

Receptor Localization and Autoradiography: High-Specificity Probe for V1a Mapping

The tritiated form, [³H]-SR 49059, is a validated probe for quantitative autoradiography, enabling precise mapping of V1a receptor distribution in tissues like kidney and brain. Its high selectivity (≥100-fold over V2) and low non-specific binding (Kd = 1.48 nM in kidney sections) [5] make it superior to peptide radioligands like [³H]-AVP, which bind multiple receptor subtypes and confound V1a-specific localization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR 49059

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.